Influenza Matrix Protein (61-72)

描述

BenchChem offers high-quality Influenza Matrix Protein (61-72) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza Matrix Protein (61-72) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

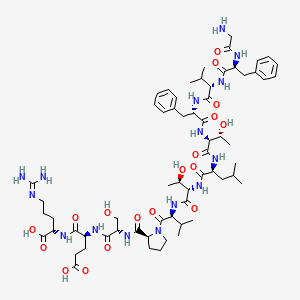

C63H97N15O18 |

|---|---|

分子量 |

1352.5 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H97N15O18/c1-32(2)27-41(71-59(92)50(35(7)80)76-55(88)43(29-38-19-13-10-14-20-38)72-58(91)48(33(3)4)74-54(87)42(68-46(82)30-64)28-37-17-11-9-12-18-37)53(86)77-51(36(8)81)60(93)75-49(34(5)6)61(94)78-26-16-22-45(78)57(90)73-44(31-79)56(89)69-39(23-24-47(83)84)52(85)70-40(62(95)96)21-15-25-67-63(65)66/h9-14,17-20,32-36,39-45,48-51,79-81H,15-16,21-31,64H2,1-8H3,(H,68,82)(H,69,89)(H,70,85)(H,71,92)(H,72,91)(H,73,90)(H,74,87)(H,75,93)(H,76,88)(H,77,86)(H,83,84)(H,95,96)(H4,65,66,67)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+/m1/s1 |

InChI 键 |

GIVVBUTWDBWZQY-JKAUZBFUSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)O |

规范 SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |

产品来源 |

United States |

Foundational & Exploratory

Influenza M1 Protein (61-72): A Core CD4+ T-Cell Epitope in Influenza Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The matrix protein 1 (M1) of the influenza A virus is a highly conserved internal protein crucial for the viral life cycle. Its conserved nature makes it an attractive target for universal influenza vaccine strategies, as epitopes within M1 can elicit T-cell responses that are cross-reactive against various influenza strains. This guide focuses on the specific peptide fragment spanning amino acids 61-72 of the M1 protein, identified as a significant CD4+ T-cell epitope. CD4+ T-helper cells play a pivotal role in orchestrating adaptive immunity, providing help to B cells for antibody production and promoting the development of cytotoxic T-lymphocyte (CTL) responses. Understanding the characteristics and immunological properties of the M1 (61-72) epitope is therefore critical for the development of novel T-cell-based influenza vaccines and immunotherapies.

Data Presentation: Immunological Characteristics of M1 (61-72)

The following tables summarize the key quantitative data associated with the M1 (61-72) CD4+ T-cell epitope. This data is essential for assessing its immunogenicity and potential as a vaccine candidate.

Table 1: HLA-DR Binding Affinity of Influenza M1 (61-72) Peptide

| HLA Allele | Peptide Sequence | Core Epitope | Binding Affinity (IC50, nM) | Reference |

| HLA-DRB1*04:01 | GFVFTLTVPSER | FVFTLTVPS | Data not available | [1] |

| Additional HLA alleles to be tested | GFVFTLTVPSER | FVFTLTVPS | Experimental data pending |

Table 2: Cytokine Profile of M1 (61-72)-Specific CD4+ T-Cells

Upon recognition of the M1 (61-72) epitope presented by antigen-presenting cells (APCs), specific CD4+ T-cells become activated and secrete a range of cytokines. The profile of these cytokines indicates the nature of the T-helper response (e.g., Th1, Th2, Th17). Influenza-specific CD4+ T-cell responses are typically dominated by a Th1 phenotype, characterized by the production of IFN-γ, IL-2, and TNF-α.[2][3]

| Cytokine | Concentration (pg/mL) upon M1 (61-72) Stimulation | Method of Detection |

| Interferon-gamma (IFN-γ) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |

| Interleukin-2 (IL-2) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |

| Tumor Necrosis Factor-alpha (TNF-α) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |

| Interleukin-4 (IL-4) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |

| Interleukin-10 (IL-10) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |

Table 3: T-Cell Proliferation in Response to M1 (61-72) Stimulation

A key indicator of a functional T-cell response is the proliferation of antigen-specific T-cells upon encountering their cognate epitope. This is commonly measured using assays such as CFSE dilution, which tracks cell division. The results are often expressed as a stimulation index (the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide) or as the percentage of cells that have undergone division.

| Assay Parameter | Value | Method of Detection |

| Stimulation Index (SI) | Quantitative data from specific studies needed | CFSE dilution assay, [³H]-thymidine incorporation |

| Percentage of Proliferating CD4+ T-Cells | Quantitative data from specific studies needed | CFSE dilution assay |

| Number of Cell Divisions | Quantitative data from specific studies needed | CFSE dilution assay |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used to characterize the M1 (61-72) CD4+ T-cell epitope.

Peptide Synthesis

The influenza M1 (61-72) peptide with the sequence Gly-Phe-Val-Phe-Thr-Leu-Thr-Val-Pro-Ser-Glu-Arg (GFVFTLTVPSER) is synthesized using standard solid-phase peptide synthesis (SPPS) chemistry. The purity and identity of the synthesized peptide are confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.[1]

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs, which contain T-cells and APCs, are isolated from heparinized whole blood from healthy donors or influenza-exposed individuals using Ficoll-Paque density gradient centrifugation. The isolated cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

HLA-DR Binding Assay

To determine the binding affinity of the M1 (61-72) peptide to various HLA-DR molecules, a competitive ELISA-based assay can be performed.

-

Principle: Purified, soluble HLA-DR molecules are coated onto a microtiter plate. A known biotinylated peptide with high affinity for the specific HLA-DR allele is incubated with the HLA-DR molecules in the presence of varying concentrations of the unlabeled M1 (61-72) competitor peptide.

-

Procedure:

-

Coat high-binding 96-well plates with purified HLA-DR molecules overnight at 4°C.

-

Wash the plates and block with a suitable blocking buffer.

-

Prepare serial dilutions of the M1 (61-72) peptide.

-

Add the biotinylated reference peptide at a fixed concentration and the serially diluted M1 (61-72) peptide to the wells.

-

Incubate for 24-48 hours at 37°C to allow for peptide binding competition.

-

Wash the plates and add streptavidin-horseradish peroxidase (HRP).

-

After incubation and further washing, add a TMB substrate solution.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

-

Data Analysis: The IC50 value is calculated as the concentration of the M1 (61-72) peptide that inhibits 50% of the binding of the biotinylated reference peptide.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is used to identify and quantify cytokine-producing T-cells at the single-cell level.

-

Principle: PBMCs are stimulated with the M1 (61-72) peptide. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines within the cells. The cells are then stained for surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α).

-

Procedure:

-

Plate 1-2 x 10^6 PBMCs per well in a 96-well plate.

-

Stimulate the cells with the M1 (61-72) peptide (typically 1-10 µg/mL) for 6-12 hours at 37°C. Include a negative control (medium alone) and a positive control (e.g., PMA/Ionomycin or a CEF peptide pool).

-

Add a protein transport inhibitor for the final 4-6 hours of incubation.

-

Harvest the cells and stain for surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α) for 30 minutes at 4°C.

-

Wash the cells and acquire data on a flow cytometer.

-

-

Data Analysis: The percentage of CD4+ T-cells producing each cytokine is determined by gating on the live, CD3+, CD4+ lymphocyte population.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.

-

Principle: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ). PBMCs are stimulated with the M1 (61-72) peptide in the wells. Secreted cytokines are captured by the antibody. A second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of colored spots, each representing a single cytokine-secreting cell.

-

Procedure:

-

Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody overnight at 4°C.

-

Wash and block the plate.

-

Add 2-3 x 10^5 PBMCs per well.

-

Stimulate the cells with the M1 (61-72) peptide (typically 1-10 µg/mL) and incubate for 18-24 hours at 37°C.

-

Wash the plate and add a biotinylated anti-cytokine detection antibody.

-

Incubate, wash, and add streptavidin-alkaline phosphatase.

-

Add a BCIP/NBT substrate and incubate until spots develop.

-

Wash the plate, allow it to dry, and count the spots using an ELISpot reader.

-

-

Data Analysis: Results are expressed as spot-forming units (SFU) per million PBMCs.

T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)

This flow cytometry-based assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.

-

Principle: PBMCs are labeled with CFSE, a dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.

-

Procedure:

-

Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding cold complete medium or fetal bovine serum.

-

Wash the cells and resuspend them in complete medium.

-

Culture the CFSE-labeled PBMCs with or without the M1 (61-72) peptide for 4-6 days.

-

Harvest the cells and stain for surface markers (e.g., anti-CD3, anti-CD4).

-

Acquire data on a flow cytometer.

-

-

Data Analysis: Proliferation is assessed by analyzing the CFSE fluorescence histogram of the CD4+ T-cell population. The percentage of divided cells and the number of cell divisions can be quantified. The stimulation index is calculated by dividing the percentage of divided cells in the stimulated sample by the percentage in the unstimulated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures described in this guide.

Caption: Antigen processing and presentation pathway for the M1 epitope.

Caption: TCR signaling cascade in CD4+ T-cells.

Caption: Workflow for Intracellular Cytokine Staining (ICS).

Conclusion

The influenza M1 (61-72) peptide represents a conserved and immunogenic CD4+ T-cell epitope that holds promise for the development of broadly protective influenza vaccines. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to harness T-cell immunity against influenza. Further characterization of this epitope, including a more detailed analysis of its binding to a wider array of HLA-DR alleles and the in-depth profiling of the functional avidity of M1 (61-72)-specific T-cells, will be instrumental in advancing its clinical translation. The standardized experimental procedures outlined herein will facilitate the generation of comparable and robust datasets across different laboratories, ultimately accelerating the development of next-generation influenza vaccines.

References

The Multifaceted Role of the M1 Protein in the Influenza Virus Life Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The influenza A virus matrix protein 1 (M1) is a critical structural and regulatory protein, orchestrating multiple key events throughout the viral life cycle. As the most abundant protein in the virion, M1 is a master regulator, deeply involved in virion assembly, budding, the nuclear import and export of viral ribonucleoproteins (vRNPs), and the modulation of viral transcription.[1][2][3] Its indispensable and multifunctional nature makes it a prime target for novel antiviral therapeutic strategies.[1][4] This technical guide provides an in-depth exploration of the M1 protein's functions, supported by quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways.

Core Functions of the M1 Protein

The M1 protein acts as a central scaffold, forming a protein layer beneath the viral envelope that provides structural integrity to the virion.[5][6] It serves as a crucial bridge, connecting the viral envelope glycoproteins and the viral core, which is composed of vRNPs.[7] The functions of M1 are dynamic and spatially regulated, extending from the early stages of viral entry to the final steps of virion release.

Virion Assembly and Budding

M1 is the primary driving force behind the assembly and budding of new virus particles.[8] It self-assembles at the plasma membrane of infected cells, forming a matrix layer that facilitates the recruitment and incorporation of other viral components into the nascent virion.[9] The expression of M1 alone is sufficient to induce the formation and release of virus-like particles (VLPs), underscoring its central role in morphogenesis.[8] The interaction of M1 with the cytoplasmic tails of the viral glycoproteins, hemagglutinin (HA) and neuraminidase (NA), is thought to concentrate these proteins at the budding site.[10] Furthermore, M1's interaction with the lipid membrane, particularly with negatively charged lipids, is a key aspect of its function in virion assembly.[11] The oligomerization of M1 into a helical structure on the inner leaflet of the plasma membrane is believed to provide the mechanical force required for membrane curvature and budding.[12][13]

Nuclear Trafficking of Viral Ribonucleoproteins (vRNPs)

The influenza virus replicates its genome within the nucleus of the host cell. Consequently, the newly synthesized vRNPs must be exported to the cytoplasm for packaging into new virions. M1 plays a pivotal role in this nuclear export process.[14][15] It binds to the vRNPs in the nucleus and facilitates their transport through the nuclear pore complex.[15][16] This interaction is thought to be mediated by the nuclear export protein (NEP/NS2), which acts as an adaptor to the cellular export machinery, including the CRM1 exportin.[3][17]

Conversely, during the initial stages of infection, M1 has an inhibitory role in the nuclear import of incoming vRNPs.[15] Upon entry into the host cell via endocytosis, the acidic environment of the endosome triggers a conformational change in M1, leading to its dissociation from the vRNPs.[18] This uncoating step is essential for the release of vRNPs into the cytoplasm and their subsequent import into the nucleus to initiate transcription and replication.[18]

Regulation of Viral Transcription

Within the nucleus, the M1 protein also functions as a regulator of viral RNA synthesis. By binding to the vRNPs, M1 can inhibit the activity of the viral RNA-dependent RNA polymerase, thereby downregulating viral transcription.[9][11] This regulatory function is believed to be a signal to switch from transcription and replication to the assembly and export of newly synthesized vRNPs.[16]

Quantitative Data on M1 Protein Interactions

The diverse functions of the M1 protein are underpinned by a complex network of interactions with viral and host cell components. The following tables summarize available quantitative data on these interactions.

| Interacting Partner | Method | Apparent Dissociation Constant (Kd) | Reference(s) |

| Lipid Membranes | |||

| Negatively charged lipid monolayer | Surface Plasmon Resonance (SPR) | 100 ± 20 nM | [19] |

| Viral Components | |||

| vRNPs | In vitro reconstitution assay | Preferential binding to vRNPs over cRNPs observed, specific Kd not determined. | [15] |

| M1 (self-association) | Size-Exclusion Chromatography | Dimer is the smallest oligomerization state at neutral pH; oligomers dissociate into dimers at acidic pH. | [6][20] |

| M1 Domain | Interacting Partner | Key Findings | Reference(s) |

| Middle Domain | Nucleoprotein (NP) | Primarily responsible for binding NP, and this interaction does not require RNA. | [5][10] |

| All three domains (N-terminal, Middle, C-terminal) | M1 (self-association) | All domains participate in homo-oligomerization, with the middle domain being dominant. | [10] |

| N-terminal Domain | Lipid Membranes | Involved in membrane binding. | [11] |

| C-terminal Domain | M1 (dimerization) | Forms a stable dimer, contributing to the overall dimerization of the M1 protein. | [6][20] |

Regulation of M1 Function by Phosphorylation

The dynamic and multifaceted nature of M1 function is, in part, regulated by post-translational modifications, particularly phosphorylation.[21] Several phosphorylation sites on M1 have been identified, with significant functional consequences.

M1 Phosphorylation Signaling Pathway

Caption: Signaling pathway of M1 phosphorylation and its downstream effects.

-

Phosphorylation at Tyrosine 132 (Y132): This phosphorylation event is thought to be mediated by cellular Janus kinases (JAKs) and is crucial for the nuclear import of M1.[22] This modification also plays a role in the late stages of the viral life cycle by facilitating M1 localization to lipid rafts and promoting efficient incorporation of the viral genome during assembly.[2]

-

Phosphorylation at Threonine 108 (T108): Regulated phosphorylation at this site is essential for viral replication.[18][21] The absence of phosphorylation at T108 leads to increased self-association of M1 at the cell membrane, which in turn prevents its entry into the nucleus and its participation in vRNP nuclear export.[18][21] This phosphorylation event also modulates the binding of M1 to the cellular STRIPAK complex, which is involved in regulating M1 polymerization.[18][21]

Experimental Protocols

A variety of experimental techniques are employed to investigate the multifaceted functions of the M1 protein. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Study M1 Protein Interactions

This protocol is designed to identify and validate interactions between the M1 protein and its binding partners (viral or host).

Materials:

-

Influenza A virus-infected cells or cells transfected with M1 expression plasmids.

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

-

Anti-M1 antibody (for immunoprecipitation).

-

Antibody against the putative interacting protein (for Western blotting).

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration).

-

Elution Buffer (e.g., 2x Laemmli sample buffer).

-

Western blotting apparatus and reagents.

Procedure:

-

Cell Lysis:

-

Harvest infected or transfected cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the clarified lysate and incubate with rotation for 1 hour at 4°C.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the anti-M1 antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in Elution Buffer and boil for 5-10 minutes to dissociate the proteins from the beads.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against M1 and the putative interacting protein.

-

Workflow for Co-immunoprecipitation of M1

Caption: Workflow for Co-immunoprecipitation to study M1 protein interactions.

Reverse Genetics for Generating M1 Mutant Viruses

Reverse genetics allows for the introduction of specific mutations into the M1 gene to study their impact on the viral life cycle.

Materials:

-

Plasmids encoding the eight influenza A virus gene segments (e.g., pHW2000-based plasmids).

-

Expression plasmids for the viral polymerase complex (PB2, PB1, PA) and nucleoprotein (NP).

-

HEK293T and MDCK cells.

-

Transfection reagent (e.g., Lipofectamine 2000 or similar).

-

Opti-MEM or other serum-free medium.

-

TPCK-trypsin.

Procedure:

-

Site-Directed Mutagenesis:

-

Introduce the desired mutation(s) into the M1 open reading frame of the segment 7 plasmid using a commercially available site-directed mutagenesis kit.

-

Verify the mutation by DNA sequencing.

-

-

Transfection:

-

Co-transfect a mixture of the eight viral gene segment plasmids (with the mutated M1 plasmid) and the four protein expression plasmids (PB2, PB1, PA, NP) into a monolayer of HEK293T cells.

-

-

Virus Rescue and Amplification:

-

At 48-72 hours post-transfection, harvest the supernatant containing the rescued mutant virus.

-

Clarify the supernatant by low-speed centrifugation.

-

Amplify the rescued virus by infecting a monolayer of MDCK cells in the presence of TPCK-trypsin.

-

-

Virus Characterization:

-

Titer the amplified mutant virus using a plaque assay or TCID50 assay.

-

Confirm the presence of the intended mutation in the viral genome by RT-PCR and sequencing of the M segment.

-

Characterize the phenotype of the mutant virus (e.g., growth kinetics, plaque morphology, virion morphology by electron microscopy).

-

Virus-Like Particle (VLP) Budding Assay

This assay is used to assess the ability of M1 and other viral proteins to drive the formation and release of VLPs.

Materials:

-

Expression plasmids for M1, HA, and NA.

-

HEK293T cells.

-

Transfection reagent.

-

Sucrose (B13894) cushion (e.g., 20% w/v sucrose in PBS).

-

Ultracentrifuge.

Procedure:

-

Transfection:

-

Transfect HEK293T cells with an expression plasmid for M1, either alone or in combination with plasmids for HA and NA.

-

-

VLP Collection:

-

At 48-72 hours post-transfection, harvest the cell culture supernatant.

-

Clarify the supernatant by low-speed centrifugation to remove cell debris.

-

-

VLP Purification:

-

Layer the clarified supernatant onto a sucrose cushion.

-

Pellet the VLPs by ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C).

-

-

Analysis:

-

Resuspend the VLP pellet in PBS.

-

Analyze the protein content of the VLPs by SDS-PAGE and Western blotting using antibodies against M1, HA, and NA.

-

Visualize the VLPs by negative staining transmission electron microscopy to assess their morphology.

-

Conclusion

The M1 protein of influenza A virus is a remarkable example of a multifunctional viral protein, playing indispensable roles at nearly every stage of the viral life cycle. Its functions in virion assembly, budding, and the nuclear trafficking of vRNPs are tightly regulated, in part through post-translational modifications such as phosphorylation. A thorough understanding of the molecular mechanisms governing M1's activities is crucial for the development of novel antiviral therapies that target this key viral component. The experimental approaches outlined in this guide provide a framework for further dissecting the intricate functions of the M1 protein and its interactions with the host cell, paving the way for the design of next-generation influenza therapeutics.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Discrete spatio-temporal regulation of tyrosine phosphorylation directs influenza A virus M1 protein towards its function in virion assembly | PLOS Pathogens [journals.plos.org]

- 3. Structural determinants of the interaction between influenza A virus matrix protein M1 and lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced stability of M1 protein mediated by a phospho-resistant mutation promotes the replication of prevailing avian influenza virus in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association of Influenza Virus Matrix Protein with Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sketchviz.com [sketchviz.com]

- 7. bioconductor.org [bioconductor.org]

- 8. AN ENZYMATIC VIRUS-LIKE PARTICLE ASSAY FOR SENSITIVE DETECTION OF VIRUS ENTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the domains of the influenza A virus M1 matrix protein required for NP binding, oligomerization and incorporation into virions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. At Low pH, Influenza Virus Matrix Protein M1 Undergoes a Conformational Change Prior to Dissociating from the Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influenza virus differentially activates mTORC1 and mTORC2 signaling to maximize late stage replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of the influenza virus M1 protein in nuclear export of viral ribonucleoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell death regulation during influenza A virus infection by matrix (M1) protein: a model of viral control over the cellular survival pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Reactome | Binding of M1 to vRNP [reactome.org]

- 17. Role of the Influenza Virus M1 Protein in Nuclear Export of Viral Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorylation of Influenza A Virus Matrix Protein 1 at Threonine 108 Controls Its Multimerization State and Functional Association with the STRIPAK Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nuclear export of influenza virus ribonucleoproteins: identification of an export intermediate at the nuclear periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phosphorylation of Influenza A Virus Matrix Protein 1 at Threonine 108 Controls Its Multimerization State and Functional Association with the STRIPAK Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

Conservation of the Matrix Protein (61-72) Epitope Across Influenza Strains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conservation of the Matrix Protein 1 (M1) epitope spanning amino acids 61-72 (GFVFTLTVPSER) across various influenza virus strains. The high degree of conservation of this epitope, particularly within Influenza A viruses, makes it a compelling target for the development of universal influenza vaccines and novel immunotherapies. This document details the sequence conservation, relevant experimental protocols for its study, and the immunological signaling pathways it activates.

Data Presentation: Epitope Sequence Conservation

The M1 protein is a structural protein crucial for the lifecycle of the influenza virus. Its relatively slow rate of mutation compared to surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA) makes it an attractive target for broadly protective immune responses. The (61-72) epitope, with the sequence GFVFTLTVPSER, is a known target for CD4+ T-cells and plays a significant role in the cell-mediated immune response to influenza infection.

To assess the degree of conservation, the M1 protein sequences from representative strains of Influenza A (subtypes H1N1, H3N2, and H5N1), Influenza B, and Influenza C were analyzed. The following tables summarize the sequence alignment and conservation percentage of the M1 (61-72) epitope.

Table 1: Conservation of M1 (61-72) Epitope in Influenza A Virus Subtypes

| Virus Subtype | Strain (UniProt ID) | M1 (61-72) Sequence | Amino Acid Identity | Conservation (%) |

| Influenza A (H1N1) | A/Puerto Rico/8/1934 (P03485) | GFVFTLTVPSER | 12/12 | 100% |

| Influenza A (H3N2) | A/Aichi/2/1968 (I6SGW5) | GFVFTLTVPSER | 12/12 | 100% |

| Influenza A (H5N1) | A/Chicken/Scotland/1959 (Q0A2H4) | GFVFTLTVPSER | 12/12 | 100% |

Table 2: Conservation of M1 (61-72) Epitope in Influenza B and C Viruses

| Virus Type | Strain (UniProt ID) | M1 Protein Sequence at Corresponding Region | Amino Acid Identity with Influenza A M1 (61-72) | Conservation (%) |

| Influenza B | B/Lee/1940 (P03489) | LFGDTIAYLLSL (Residues 3-14) | 1/12 (L at position 3) | 8.3% |

| Influenza C | C/Johannesburg/1/66 (P03495) | MLPNQAYLRFKE (Residues 2-13) | 1/12 (L at position 2) | 8.3% |

Analysis: The M1 (61-72) epitope is 100% conserved across the analyzed subtypes of Influenza A virus, highlighting its potential as a target for a universal Influenza A vaccine. In contrast, the corresponding regions in the M1 proteins of Influenza B and C viruses show minimal homology, with only a single amino acid being identical. This lack of conservation suggests that T-cell responses targeting this specific epitope are unlikely to provide cross-protection against Influenza B or C infections.

Experimental Protocols

The investigation of T-cell responses to the M1 (61-72) epitope relies on a variety of immunological assays. Below are detailed methodologies for two key experiments: the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) with Flow Cytometry.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of M1 (61-72) epitope-specific T-cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation.

Materials:

-

PVDF-membrane 96-well ELISPOT plates

-

Capture antibody (e.g., anti-human IFN-γ)

-

Biotinylated detection antibody (e.g., anti-human IFN-γ-biotin)

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)

-

M1 (61-72) peptide (GFVFTLTVPSER)

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

-

DMSO (vehicle control)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (PBS with 5% FBS)

Procedure:

-

Plate Coating:

-

Pre-wet the ELISPOT plate membranes with 35% ethanol (B145695) for 1 minute.

-

Wash the plate 5 times with sterile PBS.

-

Coat the wells with the capture antibody diluted in PBS and incubate overnight at 4°C.

-

-

Cell Preparation and Plating:

-

The following day, wash the plate 5 times with sterile PBS to remove unbound capture antibody.

-

Block the plate with blocking buffer for 2 hours at room temperature.

-

Thaw and wash the cryopreserved PBMCs. Resuspend the cells in complete RPMI medium.

-

Add the cell suspension to the wells (typically 2-3 x 10^5 cells/well).

-

-

Cell Stimulation:

-

Add the M1 (61-72) peptide to the respective wells at a final concentration of 1-10 µg/mL.

-

Add positive control (PHA or anti-CD3) and negative control (DMSO) to separate wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate 5 times with wash buffer to remove the cells.

-

Add the biotinylated detection antibody diluted in blocking buffer and incubate for 2 hours at room temperature.

-

Wash the plate 5 times with wash buffer.

-

Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

-

Wash the plate 5 times with wash buffer.

-

-

Spot Development and Analysis:

-

Add the substrate solution and incubate until distinct spots emerge.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of cytokine-secreting cells.

-

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.

Objective: To identify and quantify the phenotype of T-cells (e.g., CD4+ or CD8+) that produce intracellular cytokines in response to the M1 (61-72) epitope.

Materials:

-

PBMCs

-

M1 (61-72) peptide

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

-

Fixation/Permeabilization buffer

-

Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Resuspend PBMCs in complete RPMI medium.

-

Add the M1 (61-72) peptide (1-10 µg/mL) to the cell suspension.

-

Include positive (e.g., Staphylococcal enterotoxin B) and negative (DMSO) controls.

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing a cocktail of fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to gate on specific T-cell populations (e.g., CD3+CD4+) and determine the percentage of cells expressing intracellular cytokines.

-

Visualization of Signaling Pathways and Workflows

Graphical representations of complex biological processes and experimental procedures are essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the M1 (61-72) epitope presented by an antigen-presenting cell (APC) via MHC class II, the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex signaling cascade leading to T-cell activation, proliferation, and cytokine production.

Caption: T-Cell Receptor (TCR) Signaling Pathway

Experimental Workflow: ELISPOT Assay

The following diagram illustrates the key steps in the ELISPOT assay workflow, from plate preparation to data analysis.

Caption: ELISPOT Assay Experimental Workflow

An In-Depth Technical Guide to the Mechanism of CD4+ T-Cell Activation by Influenza M1 (61-72)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the immunological mechanisms underlying the activation of CD4+ T-helper cells by the influenza A matrix protein 1 (M1) derived peptide, amino acid residues 61-72. This internal protein is a frequent target for T-cell responses, making it a person of interest for the development of universal influenza vaccines.

The Influenza M1 (61-72) Epitope

The influenza M1 protein is a crucial structural component of the virus. During viral replication within an infected cell, the M1 protein is degraded into smaller peptide fragments. The peptide spanning amino acids 61-72 of the M1 protein has been identified as a significant epitope for CD4+ T-cell recognition.

The core sequence of this epitope has been identified as FVFTLTVPS (amino acids 62-70). This nonapeptide forms the minimal unit required for binding to Major Histocompatibility Complex (MHC) class II molecules and subsequent presentation to CD4+ T-cells[1]. The immune response to this epitope can be influenced by the amino acids flanking this core sequence.

Antigen Processing and Presentation

The activation of CD4+ T-cells by the M1 (61-72) peptide is initiated through the MHC class II antigen presentation pathway.

Experimental Workflow: MHC Class II Antigen Presentation

Caption: Workflow of M1 (61-72) peptide processing and presentation by an APC.

Antigen Presenting Cells (APCs), such as dendritic cells, macrophages, and B cells, internalize the influenza virus through endocytosis. Inside the APC, the virus is trafficked to endosomes, which fuse with lysosomes. Within the acidic environment of the lysosome, viral proteins, including M1, are broken down by proteases into smaller peptides.

Simultaneously, MHC class II molecules are synthesized in the endoplasmic reticulum and transported through the Golgi apparatus. These MHC class II molecules are then directed to the lysosomal compartment where they intersect with the viral peptides. The M1 (61-72) peptide, with its core sequence FVFTLTVPS, binds to the peptide-binding groove of compatible MHC class II molecules. This peptide-MHC II complex is then transported to the surface of the APC for presentation to CD4+ T-cells. The primary restricting MHC class II allomorph for this epitope has been identified as HLA-DR4[1].

T-Cell Receptor Recognition and Co-stimulation

The activation of a naive CD4+ T-cell requires two main signals from the APC.

Signaling Pathways: CD4+ T-Cell Activation

Caption: Simplified signaling cascade in CD4+ T-cell activation.

Signal 1 (Antigen-Specific Signal): The T-cell receptor (TCR) on the surface of the CD4+ T-cell specifically recognizes and binds to the M1 (61-72)-MHC class II complex on the APC. The CD4 co-receptor on the T-cell also binds to a non-polymorphic region of the MHC class II molecule, stabilizing the interaction. This binding initiates a cascade of intracellular signaling events, starting with the activation of the tyrosine kinase Lck, which phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream signaling molecules like LAT and SLP-76, ultimately leading to the activation of transcription factors such as NFAT, NF-κB, and AP-1.

Signal 2 (Co-stimulatory Signal): For full activation and to avoid anergy, the T-cell must receive a second, co-stimulatory signal. This is primarily delivered through the interaction of the CD28 receptor on the T-cell with B7 molecules (CD80/CD86) on the surface of the APC. This interaction activates the PI3K-Akt-mTOR signaling pathway, which promotes T-cell survival, proliferation, and differentiation.

Cytokine Production and Effector Function

Upon successful activation, CD4+ T-cells proliferate and differentiate into effector cells that secrete a variety of cytokines. In the context of influenza infection, the response is typically dominated by a T-helper 1 (Th1) phenotype .

Quantitative Data on Cytokine Production

While specific quantitative data for the M1 (61-72) peptide is limited in publicly available literature, studies on the broader CD4+ T-cell response to influenza M1 protein indicate a dominant Th1 cytokine profile.

| Cytokine | Typical Concentration Range (in vitro stimulation) | Primary Function in Influenza Immunity |

| IFN-γ | 100 - 2000 pg/mL | Activates macrophages and CD8+ T-cells, enhances MHC expression, has direct antiviral effects. |

| TNF-α | 50 - 1000 pg/mL | Pro-inflammatory, induces apoptosis in infected cells, activates other immune cells. |

| IL-2 | 20 - 500 pg/mL | Promotes T-cell proliferation and survival. |

Note: These values are illustrative and can vary significantly based on the experimental setup, donor variability, and specific peptide concentration used.

Experimental Protocols

In Vitro Stimulation of CD4+ T-Cells

Objective: To activate and expand M1 (61-72)-specific CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Isolate PBMCs: Isolate PBMCs from fresh or cryopreserved human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Peptide Stimulation: Add the Influenza M1 (61-72) peptide (or longer variants like M1 60-73) to the cell culture at a final concentration of 1-10 µg/mL.

-

Co-stimulation: For robust activation, especially of naive T-cells, add anti-CD28 and anti-CD49d antibodies (each at 1 µg/mL).

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days for proliferation assays or for shorter periods (e.g., 6-24 hours) for cytokine analysis.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify M1 (61-72)-specific CD4+ T-cells based on their cytokine production.

Experimental Workflow: Intracellular Cytokine Staining

Caption: Workflow for intracellular cytokine staining to detect M1 (61-72)-specific CD4+ T-cells.

Methodology:

-

Stimulation: Stimulate PBMCs with the M1 (61-72) peptide as described above. For the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.

-

Surface Staining: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD4, to identify the CD4+ T-cell population.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T-cells that are producing specific cytokines in response to the M1 (61-72) peptide.

Enzyme-Linked Immunospot (ELISpot) Assay

Objective: To quantify the frequency of M1 (61-72)-specific, cytokine-secreting CD4+ T-cells.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating: Add a known number of PBMCs or purified CD4+ T-cells to each well along with the M1 (61-72) peptide and antigen-presenting cells (if using purified T-cells).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Following another wash, add streptavidin-alkaline phosphatase and a substrate to develop colored spots.

-

Analysis: Count the number of spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Quantitative Data Summary

The following tables summarize the available quantitative data related to the CD4+ T-cell response to influenza M1 peptides. It is important to note that specific binding affinity data for the M1 (61-72) peptide across a range of HLA-DR alleles is not extensively documented in publicly available databases. The provided IC50 values are for other predicted M1 CD4+ T-cell epitopes and serve as an example of the range of binding affinities observed for peptides from this protein[1].

Table 1: Peptide-MHC Class II Binding Affinity (Predicted for various M1 epitopes)

| M1 Peptide Sequence | HLA-DR Allele | Predicted IC50 (nM) |

| MVLASTTAK | DRB10101 | 150.3 |

| IRHENRMVL | DRB10401 | 25.8 |

| LGFVFTLTV | DRB10701 | 345.6 |

| FVFTLTVPSER | DRB11101 | 89.2 |

Data is illustrative of predicted binding affinities for various M1 peptides to different HLA-DR alleles and does not represent experimentally determined values for M1 (61-72) across all alleles.

Table 2: Frequency of M1 (61-72)-Specific CD4+ T-Cells

| Assay | Cell Type | Stimulant | Frequency | Reference |

| 51Cr Release Assay | CD4+ T-cell clone | M1 (61-72) peptide | Up to 0.94% of peripheral blood CD4+ T-cells in influenza patients | [1] |

| ELISpot | PBMCs | M1 peptide pools | 50 - 500 spot-forming cells / 10^6 CD4+ T-cells | [2] |

Conclusion

The influenza M1 (61-72) peptide is a key epitope for the activation of CD4+ T-cells, primarily through the MHC class II presentation pathway restricted by HLA-DR4. The resulting T-cell response is characterized by a Th1 cytokine profile, with IFN-γ playing a central role in coordinating the antiviral immune response. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this important T-cell response, which is of significant interest for the development of broadly protective influenza vaccines. Further research is warranted to obtain more precise quantitative data on the binding affinities of the M1 (61-72) peptide to a wider range of HLA-DR alleles and to delineate the specific signaling nuances that govern the activation and differentiation of CD4+ T-cells in response to this epitope.

References

Influenza Matrix Protein (61-72): A Comprehensive Technical Guide to its Interaction with MHC Class II

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion, playing a pivotal role in virus assembly and budding. Beyond its structural functions, specific peptide fragments of M1 are recognized by the host immune system, eliciting T-cell responses. The peptide corresponding to amino acids 61-72 of the matrix protein (M1 61-72) has been identified as a significant epitope for CD4+ T-helper cells. This technical guide provides an in-depth analysis of the interaction between the influenza matrix protein fragment (61-72) and Major Histocompatibility Complex (MHC) class II molecules, a critical event in the initiation of an adaptive immune response to influenza infection. Understanding this interaction at a molecular and cellular level is paramount for the rational design of novel vaccines and immunotherapies.

The amino acid sequence of the influenza matrix protein (61-72) peptide is GFVFTLTVPSER .[1][2] It is a well-characterized CD4+ T-cell epitope, primarily presented by the HLA-DR4 molecule.[3] The core sequence essential for this interaction has been identified as FVFTLTVPS .

Quantitative Analysis of Peptide-MHC Class II Binding

| HLA Allele | Peptide Sequence | Binding Affinity (IC50, nM) | Method | Reference |

| HLA-DRB1*04:01 | GFVFTLTVPSER | Data not available in a quantitative format, but it is a known binder. | T-cell assays | [1] |

Further research is required to populate this table with more extensive quantitative binding data for a broader range of HLA-DR alleles.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the M1 (61-72) peptide's interaction with MHC class II and the subsequent T-cell responses. Below are protocols for key experiments.

MHC Class II Peptide Binding Assay

This assay quantifies the binding affinity of the M1 (61-72) peptide to purified MHC class II molecules. A common method is a competition-based ELISA.

Objective: To determine the IC50 value of the M1 (61-72) peptide for a specific HLA-DR allele.

Materials:

-

Purified, recombinant HLA-DR molecules (e.g., HLA-DR4)

-

Biotinylated reference peptide with known high affinity for the HLA-DR allele

-

Influenza M1 (61-72) peptide (GFVFTLTVPSER)

-

96-well high-binding ELISA plates

-

Coating antibody (anti-HLA-DR)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with anti-HLA-DR antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with assay buffer for 2 hours at room temperature.

-

Competition Reaction: In a separate plate, incubate a fixed concentration of the biotinylated reference peptide with varying concentrations of the M1 (61-72) peptide and a fixed concentration of purified HLA-DR molecules for 24-48 hours at 37°C.

-

Capture: Transfer the competition reaction mixture to the coated and blocked ELISA plate and incubate for 2 hours at room temperature to allow the antibody to capture the HLA-DR/peptide complexes.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add TMB substrate and incubate in the dark until color develops.

-

Stopping the Reaction: Add stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the log of the M1 (61-72) peptide concentration. The IC50 value is the concentration of the M1 (61-72) peptide that inhibits 50% of the binding of the biotinylated reference peptide.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of M1 (61-72)-specific CD4+ T-cells upon stimulation.

Objective: To quantify the proliferation of CD4+ T-cells in response to the M1 (61-72) peptide.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from an HLA-DR4 positive donor

-

Influenza M1 (61-72) peptide

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) as a positive control

-

Anti-CD3/CD28 beads as a positive control

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Washing: Wash the cells three times with complete RPMI medium.

-

Cell Culture: Resuspend the CFSE-labeled PBMCs in complete RPMI medium and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Stimulation: Add the M1 (61-72) peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (PHA or anti-CD3/CD28 beads).

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

-

Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD3 and CD4.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the CD3+CD4+ T-cell population. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.

Cytokine Release Assay (IFN-γ ELISpot)

This assay quantifies the number of M1 (61-72)-specific T-cells that secrete IFN-γ upon stimulation.

Objective: To determine the frequency of IFN-γ-secreting CD4+ T-cells specific for the M1 (61-72) peptide.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or HRP conjugate

-

BCIP/NBT or AEC substrate

-

PBMCs from an HLA-DR4 positive donor

-

Influenza M1 (61-72) peptide

-

Complete RPMI-1640 medium

-

PHA as a positive control

Procedure:

-

Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and then coat with anti-human IFN-γ capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with sterile PBS and block with complete RPMI medium for at least 2 hours at 37°C.

-

Cell Plating: Add 2-3 x 10⁵ PBMCs per well.

-

Stimulation: Add the M1 (61-72) peptide to the wells at a final concentration of 5-10 µg/mL. Include negative control wells (no peptide) and positive control wells (PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Washing and Detection: Wash the plate with PBS/0.05% Tween-20. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

-

Stopping the Reaction: Stop the reaction by washing with distilled water.

-

Data Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Logical Relationships

The recognition of the influenza M1 (61-72) peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a complex intracellular signaling cascade. This leads to T-cell activation, proliferation, and the orchestration of an adaptive immune response.

Caption: TCR signaling cascade upon recognition of the M1 (61-72)-pMHC-II complex.

The following diagram illustrates a typical experimental workflow for assessing the immunogenicity of the influenza M1 (61-72) peptide.

Caption: Experimental workflow for M1 (61-72) peptide immunogenicity assessment.

Conclusion

The interaction between the influenza matrix protein (61-72) peptide and MHC class II molecules is a cornerstone of the adaptive immune response to influenza A virus. This guide has provided a detailed overview of the key molecular and cellular aspects of this interaction, including quantitative binding considerations, detailed experimental protocols for its investigation, and the downstream signaling events. For researchers and professionals in drug and vaccine development, a thorough understanding of these mechanisms is crucial for designing effective interventions that can elicit robust and protective T-cell immunity against influenza. Further research to expand the quantitative binding data across a wider array of HLA alleles will be invaluable in refining our understanding and improving the design of next-generation influenza vaccines.

References

Basic Research Applications of Influenza Matrix Protein (61-72): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion, playing a pivotal role in virus assembly, budding, and the nuclear export of viral ribonucleoproteins.[1][2] Beyond its structural functions, M1 is a highly conserved protein among influenza A strains, making it a key target for the development of universal influenza vaccines. A specific peptide fragment of M1, spanning amino acids 61-72 with the sequence GFVFTLTVPSER, has been identified as a significant CD4+ T-cell epitope, particularly in the context of the HLA-DRB1*04:01 allele.[3] This technical guide provides a comprehensive overview of the basic research applications of the Influenza Matrix Protein (61-72) peptide, focusing on its immunological properties, the experimental methods used to study it, and the underlying molecular pathways.

Immunological Significance and Quantitative Data

The M1 (61-72) peptide is a well-characterized immunogenic epitope that elicits CD4+ T-cell responses. These T helper cells are critical for orchestrating a robust adaptive immune response, including the activation of B cells to produce antibodies and the enhancement of cytotoxic T lymphocyte (CTL) activity. The immunogenicity of this peptide is fundamentally linked to its ability to bind to Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs).

HLA-Peptide Binding Affinity

The binding affinity of a peptide to an HLA molecule is a primary determinant of its immunogenicity. While the M1 (61-72) peptide is known to be presented by HLA-DRB1*04:01, quantitative binding data across a range of HLA alleles is crucial for assessing its potential as a broadly applicable vaccine component. The following table summarizes available data on the binding affinity of the M1 (61-72) peptide and related M1 peptides to various HLA alleles, typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate stronger binding affinity.

| Peptide Sequence | HLA Allele | Binding Affinity (IC50) nM | Reference |

| GFVFTLTVPSER | HLA-DRB104:01 | Data not available in a specific numerical format, but identified as a binder. | [3] |

| M1 Peptides (various) | HLA-B0702 | Low affinity | [4] |

| M1 Peptides (various) | HLA-A*02:01 | Variable | [5] |

T-Cell Response Quantification

The magnitude and quality of the T-cell response to the M1 (61-72) peptide can be quantified using various immunological assays. The most common methods are the Enzyme-Linked Immunospot (ELISpot) assay, which measures the frequency of cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which quantifies the percentage of T-cells producing specific cytokines upon stimulation.

| Assay | T-Cell Response Metric | Stimulation | Result | Reference |

| ELISpot | IFN-γ Spot-Forming Cells (SFCs) / 10^6 PBMCs | M1 peptide pools | Significant responses detected, but specific data for M1(61-72) is not isolated. | [6][7] |

| ICS | % of IFN-γ+ CD4+ T-cells | M1 peptide pools | M1 is an immunodominant target for CD4+ T-cells. | [8] |

Note: The presented data is for M1 peptide pools. While these pools contain the 61-72 sequence, the specific contribution of this single epitope to the overall response is not detailed in the available literature.

Experimental Protocols

Peptide Synthesis and Purification

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The GFVFTLTVPSER peptide is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.[9]

HLA-Peptide Binding Assay

T2 Cell Binding Assay (for MHC Class I, adaptable for Class II concepts):

This assay assesses the ability of a peptide to stabilize MHC class I molecules on the surface of T2 cells, which are deficient in TAP (transporter associated with antigen processing) and thus have low surface expression of MHC class I. A similar principle can be applied to engineered cell lines for MHC class II.

-

Cell Culture: T2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Peptide Incubation: T2 cells are incubated with varying concentrations of the M1 (61-72) peptide overnight at 37°C. A known high-affinity peptide is used as a positive control, and a no-peptide condition serves as a negative control.

-

Staining: Cells are stained with a fluorescently labeled antibody specific for the HLA allele of interest (e.g., anti-HLA-DR).

-

Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to the negative control indicates that the peptide has bound to and stabilized the MHC molecules on the cell surface.[10][11][12]

Competitive ELISA for Peptide-MHC Binding:

-

Plate Coating: A 96-well plate is coated with a specific purified HLA-DR molecule.

-

Competition: A known biotinylated peptide with affinity for the HLA-DR molecule is mixed with varying concentrations of the unlabeled M1 (61-72) competitor peptide.

-

Incubation: The peptide mixture is added to the coated plate and incubated to allow binding to the HLA-DR molecules.

-

Detection: The plate is washed, and streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added to detect the bound biotinylated peptide.

-

Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The concentration of the M1 (61-72) peptide that inhibits 50% of the binding of the biotinylated peptide (IC50) is calculated.[1][13][14][15]

ELISpot Assay

-

Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from a donor are plated in the wells.

-

Stimulation: The M1 (61-72) peptide is added to the wells to stimulate the T-cells. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C to allow for cytokine secretion.

-

Detection: The cells are removed, and a biotinylated detection antibody for the cytokine is added, followed by streptavidin-alkaline phosphatase.

-

Spot Development: A substrate is added that forms an insoluble colored spot where the cytokine was secreted.

-

Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.[6][7][16][17]

Intracellular Cytokine Staining (ICS)

-

Cell Stimulation: PBMCs are stimulated with the M1 (61-72) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This allows cytokines to accumulate inside the producing cells.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to enter the cells.

-

Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Flow Cytometry: The cells are analyzed by flow cytometry to determine the percentage of CD4+ T-cells that are producing specific cytokines in response to the peptide stimulation.[8][18][19][20]

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

Exogenous antigens, such as the influenza M1 protein, are taken up by APCs and processed through the MHC class II pathway to be presented to CD4+ T-cells.

Caption: MHC Class II presentation of exogenous viral antigens.

T-Cell Activation Signaling Pathway

The recognition of the peptide-MHC class II complex by the T-cell receptor (TCR) on a CD4+ T-cell initiates a signaling cascade leading to T-cell activation.

Caption: T-cell receptor signaling cascade upon antigen recognition.

Experimental Workflow for Immunogenicity Assessment

A typical workflow to assess the immunogenicity of the M1 (61-72) peptide involves several integrated steps, from peptide acquisition to the analysis of the T-cell response.

Caption: Workflow for assessing M1 (61-72) peptide immunogenicity.

Conclusion

The Influenza Matrix Protein (61-72) peptide is a valuable tool for basic research in influenza immunology and vaccine development. Its conserved nature and demonstrated immunogenicity make it an important epitope for studying T-cell responses to influenza A virus. While further quantitative data on its binding to a broader range of HLA alleles and more specific T-cell response data are needed, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate the potential of this and other conserved influenza epitopes. The continued study of such epitopes is essential for the development of next-generation, broadly protective influenza vaccines.

References

- 1. Peptide competition assay by capture ELISA [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. jpt.com [jpt.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Identification of broad binding class I HLA supertype epitopes to provide universal coverage of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide screening of human T-cell epitopes in influenza A virus reveals a broad-spectrum of CD4+ T cell responses to internal proteins, hemagglutinins and neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunodominant CD4+ T-Cell Responses to Influenza A Virus in Healthy Individuals Focus on Matrix 1 and Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. affbiotech.cn [affbiotech.cn]

- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 15. lifetein.com [lifetein.com]

- 16. HLA Class I Binding 9mer Peptides from Influenza A Virus Induce CD4+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In vitro evidence that commercial influenza vaccines are not similar in their ability to activate human T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Baseline innate and T cell populations are correlates of protection against symptomatic influenza virus infection independent of serology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for T-cell Stimulation with Influenza Matrix Protein (61-72)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stimulation of T-cells using the Influenza Matrix Protein (61-72) peptide, a well-defined epitope known to induce CD4+ T-cell responses.[1] The following protocols are intended for research purposes and can be adapted for various applications, including vaccine development, immunological monitoring, and basic research into T-cell function.

Introduction to Influenza Matrix Protein (61-72) and T-cell Stimulation

The influenza A virus matrix protein 1 (M1) is a highly conserved internal antigen, making it a key target for cell-mediated immunity.[2] The peptide sequence GFVFTLTVPSER, corresponding to amino acids 61-72 of the M1 protein, is a well-characterized HLA-DRB1*04:01 restricted epitope that can be used to stimulate antigen-specific CD4+ T-cells in vitro.[3] Stimulation of peripheral blood mononuclear cells (PBMCs) or isolated T-cells with this peptide allows for the assessment of influenza-specific T-cell responses through various assays, including intracellular cytokine staining (ICS), T-cell proliferation assays, and cytokine release assays.

Experimental Protocols

Preparation of Reagents and Cells

2.1.1. Peptide Preparation:

The Influenza Matrix Protein (61-72) peptide (Sequence: GFVFTLTVPSER) is typically delivered in lyophilized form.[3]

-

Reconstitution: Reconstitute the lyophilized peptide in sterile, tissue culture-grade Dimethyl Sulfoxide (DMSO) to create a stock solution. Subsequently, dilute the stock solution in cell culture medium to the desired working concentration. To avoid toxicity, the final concentration of DMSO in the cell culture should be kept below 1% (v/v).

-

Storage: Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

2.1.2. PBMC Isolation:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Lymphoprep™).

-

Assess cell viability using a method such as trypan blue exclusion; viability should be greater than 90%.[4]

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

Intracellular Cytokine Staining (ICS) Protocol

This protocol is designed to identify and quantify cytokine-producing T-cells at the single-cell level using flow cytometry.[4][5]

Experimental Workflow for Intracellular Cytokine Staining (ICS)

Caption: Workflow for detecting influenza-specific T-cells via ICS.

Protocol Steps:

-

Cell Plating: Plate 1 x 10^6 PBMCs per well in a 96-well U-bottom plate in a final volume of 200 µL of complete RPMI medium.

-

Stimulation:

-

Add the Influenza Matrix Protein (61-72) peptide to the wells at a final concentration of 1-10 µg/mL.

-

Include co-stimulatory antibodies, anti-CD28 and anti-CD49d, at a final concentration of 1 µg/mL each.[6]

-

Controls:

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

-

Protein Transport Inhibition: Add Brefeldin A to a final concentration of 10 µg/mL to block cytokine secretion and allow for intracellular accumulation.[6][8]

-

Continued Incubation: Return the plate to the incubator for an additional 16 hours.[6]

-

Surface Staining:

-

Wash the cells with PBS.

-

Stain with a viability dye to exclude dead cells from the analysis.

-

Stain with fluorochrome-conjugated antibodies against surface markers such as CD3, CD4, and CD8 for 20 minutes at room temperature.[6]

-

-

Fixation and Permeabilization:

-

Intracellular Staining:

-

Stain with fluorochrome-conjugated antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2 for 30 minutes at room temperature in the dark.[4]

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines in response to the M1 peptide.

-

Quantitative Data Summary for ICS

| Parameter | Concentration/Time | Purpose |

| Cell Density | 1 x 10^6 cells/well | Optimal cell number for stimulation. |

| M1 (61-72) Peptide | 1-10 µg/mL | Antigen-specific stimulation.[2][9] |

| Anti-CD28/CD49d | 1 µg/mL each | Co-stimulation of T-cells.[6] |

| Brefeldin A | 10 µg/mL | Inhibition of cytokine secretion.[6] |

| Total Incubation | 18 hours | Duration for T-cell activation and cytokine production.[10] |

T-cell Proliferation Assay (CFSE-based)

This protocol measures the proliferation of T-cells in response to the M1 peptide using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

Experimental Workflow for T-cell Proliferation Assay

Caption: Workflow for measuring T-cell proliferation using CFSE.

Protocol Steps:

-

CFSE Labeling:

-

Resuspend 1 x 10^7 PBMCs in PBS at a concentration of 1 x 10^7 cells/mL.

-

Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.

-

Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

-

Cell Plating and Stimulation:

-

Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.

-

Plate 1 x 10^6 cells per well in a 24-well plate.

-

Add the Influenza Matrix Protein (61-72) peptide to a final concentration of 10 µg/mL.[9]

-

Controls: Include unstimulated cells (CFSE-labeled PBMCs with medium only) and a positive control (e.g., stimulation with phytohemagglutinin (PHA)).

-

-

Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.[9]

-

Staining and Analysis:

-

Harvest the cells and stain with fluorochrome-conjugated antibodies against CD3, CD4, and CD8.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD4+ T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show a sequential halving of CFSE intensity.

-

Quantitative Data Summary for Proliferation Assay

| Parameter | Concentration/Time | Purpose |

| Cell Density | 1 x 10^6 cells/well | Optimal cell number for proliferation.[9] |

| CFSE Concentration | 0.5-5 µM | Fluorescent labeling of cells. |

| M1 (61-72) Peptide | 10 µg/mL | Antigen-specific stimulation of proliferation.[9] |

| Incubation Period | 7 days | Allows for multiple rounds of cell division.[9] |

Data Interpretation and Troubleshooting

-